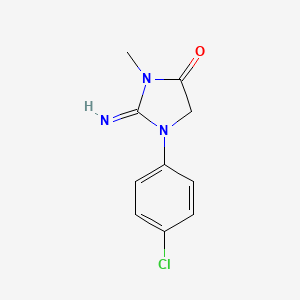
Clazolimine
Overview
Description
Clazolimine is an imidazolidinone-based aldosterone antagonist with potassium-sparing diuretic activity. It was discovered by the American Cyanamid Company in the 1970s. This compound antagonizes aldosterone at the mineralocorticoid receptor in the kidneys, thereby increasing sodium excretion and inhibiting potassium excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clazolimine can be synthesized through a series of chemical reactions involving the formation of the imidazolidinone ring. The synthetic route typically involves the reaction of 4-chlorophenyl isocyanate with methylamine to form the intermediate, which is then cyclized to produce this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Clazolimine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted imidazolidinones .
Scientific Research Applications
Clazolimine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying imidazolidinone chemistry.
Biology: Investigated for its effects on cellular processes and as a tool for studying aldosterone signaling pathways.
Medicine: Explored for its potential therapeutic uses in conditions related to aldosterone imbalance, such as hypertension and heart failure.
Industry: Utilized in the development of new diuretic drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Clazolimine exerts its effects by antagonizing aldosterone at the mineralocorticoid receptor in the kidneys. This action increases sodium excretion and inhibits potassium excretion, leading to its potassium-sparing diuretic effect. The molecular targets involved include the mineralocorticoid receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spironolactone: Another aldosterone antagonist with similar diuretic effects.
Eplerenone: A selective aldosterone blocker with fewer side effects compared to spironolactone.
Amiloride: A potassium-sparing diuretic that works by inhibiting sodium channels in the kidneys.
Uniqueness
Clazolimine is unique due to its imidazolidinone structure, which provides distinct pharmacological properties compared to other aldosterone antagonists. Its specific interaction with the mineralocorticoid receptor and its potassium-sparing effect make it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
40828-44-2 |
|---|---|
Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-imino-3-methylimidazolidin-4-one |
InChI |
InChI=1S/C10H10ClN3O/c1-13-9(15)6-14(10(13)12)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3 |
InChI Key |
TUQAUZURSHKTFF-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN1C(=O)CN(C1=N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

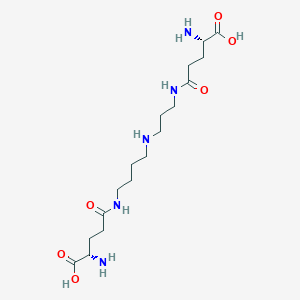
![(5S,5aS,8aR)-5-(1,3-benzodioxol-4-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B1207949.png)

![7-(3,4-dimethoxyphenyl)-4-methyl-2-[4-(phenylmethyl)-1-piperazinyl]-7,8-dihydro-6H-quinazolin-5-one](/img/structure/B1207953.png)

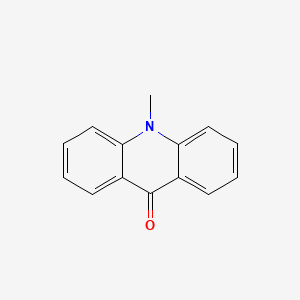


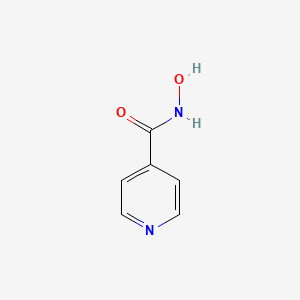

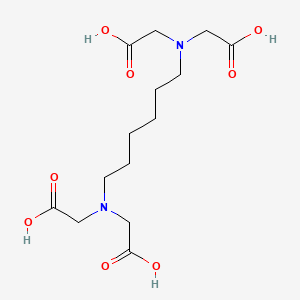

![(1R,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B1207968.png)
